molecular formula C9H14O4 B6302779 [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate CAS No. 2170372-27-5

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate

Cat. No.: B6302779
CAS No.: 2170372-27-5
M. Wt: 186.20 g/mol
InChI Key: ANCBRBVKIIWMHZ-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate is a bicyclic compound characterized by its unique structural features. This compound is part of the oxabicyclohexane family, known for their rigid and compact structures, which make them valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate typically involves a [2+2] cycloaddition reaction. This photochemical reaction is efficient and allows for the creation of the bicyclic structure with high specificity . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition, and the process can be further optimized by varying the reactants and solvents used.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of photochemical reactors is particularly advantageous for maintaining consistent light exposure and reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group, forming a more oxidized derivative.

    Reduction: Reduction reactions can target the acetate group, potentially converting it into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds with specific spatial arrangements.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its unique shape and functional groups.

Medicine

Pharmaceutical research leverages this compound’s structure to develop new drugs, particularly those targeting specific enzymes or receptors. Its stability and reactivity make it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target molecule. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate apart is its specific arrangement of functional groups, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-7(11)12-6-9-2-8(3-9,4-10)5-13-9/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCBRBVKIIWMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12CC(C1)(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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